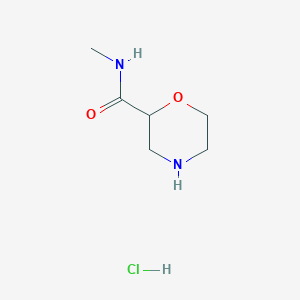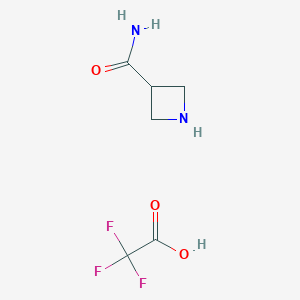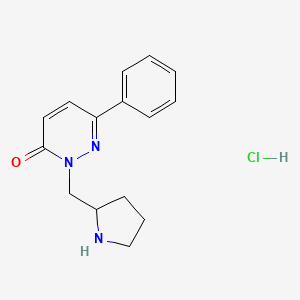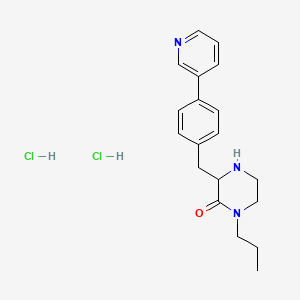
4-(2-氟苯基)哌嗪-1-甲酰胺盐酸盐
描述
4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H16ClFN4 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride, has been reported in various studies . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride can be found in various databases . The InChI code is1S/C11H14FN3O/c12-9-3-1-2-4-10(9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) . Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride can be found in various databases . The molecular weight is 258.72 g/mol.科学研究应用
Drug Synthesis and Development
4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is versatile for modifications, allowing chemists to design and develop new drugs with potential therapeutic effects. For instance, piperazine derivatives are known to exhibit a wide range of biological activities and are components of drugs like antipsychotics and antiretrovirals .
Antitumor Agents
Research has indicated that piperazine derivatives can play a role in the synthesis of compounds with antitumor properties. Molecular modeling and Quantitative Structure–Activity Relationship (QSAR) studies have been conducted on piperazine-based compounds to evaluate their cytotoxic activities against different cancer cell lines, making them promising candidates for cancer treatment .
Biochemical Research
In biochemistry, 4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride can be used to study enzyme-substrate interactions and receptor binding. Its fluorinated phenyl group can act as a bioisostere, potentially influencing the pharmacokinetic properties of biochemical compounds.
Neuroscience Research
In neuroscience, piperazine derivatives are explored for their potential effects on the central nervous system. They can serve as ligands for various neurotransmitter receptors, aiding in the understanding of neurological pathways and the development of neuroactive drugs .
Materials Science
The compound’s structural characteristics are of interest in materials science for the development of novel materials with specific properties. Its incorporation into larger molecular frameworks can lead to the creation of new polymers or coatings with unique chemical and physical attributes .
Analytical Chemistry
Lastly, 4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride finds applications in analytical chemistry as a standard for calibrating instruments and validating analytical methods. Its stability and reactivity are crucial for accurate measurements and chemical analysis.
安全和危害
The safety data sheet for 1-(2-Fluorophenyl)piperazine, a related compound, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
属性
IUPAC Name |
4-(2-fluorophenyl)piperazine-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN4.ClH/c12-9-3-1-2-4-10(9)15-5-7-16(8-6-15)11(13)14;/h1-4H,5-8H2,(H3,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWCMGIFPNFICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)piperazine-1-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl-(4-morpholin-2-yl-[5,5']bipyrimidinyl-2-yl)-amine hydrochloride](/img/structure/B1402452.png)
![5-[2-(2-Chloro-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole hydrochloride](/img/structure/B1402453.png)
![6-Isopropyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-1,4,6,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402454.png)



![4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402461.png)


![2-[3-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol dihydrochloride](/img/structure/B1402468.png)
![Azetidine-3-carboxylic acid [2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-amide hydrochloride](/img/structure/B1402469.png)


